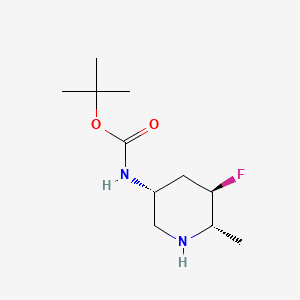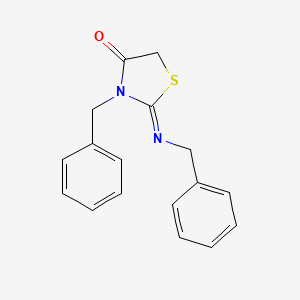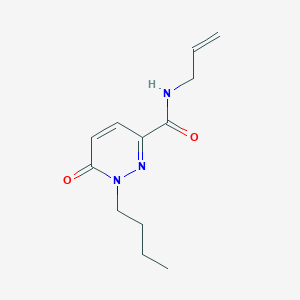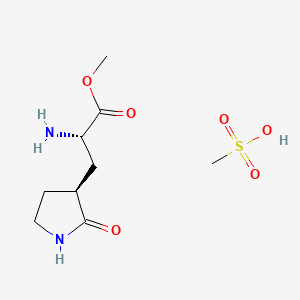
(S)-Methyl 2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate is a compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is notable for its complex structure, which includes an amino group, a pyrrolidinone ring, and a methanesulfonate group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or methanesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of methanesulfonic acid as a catalyst is preferred due to its high chemical stability and low corrosivity compared to other strong acids .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted esters.
Aplicaciones Científicas De Investigación
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate involves its interaction with biological molecules through its functional groups. The amino group can form hydrogen bonds with proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid. The methanesulfonate group enhances the compound’s solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl acetate
- Ethyl acetate
- Methyl butyrate
Uniqueness
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Unlike simpler esters, this compound has a more complex structure that allows for a wider range of applications in scientific research .
Propiedades
Fórmula molecular |
C9H18N2O6S |
|---|---|
Peso molecular |
282.32 g/mol |
Nombre IUPAC |
methanesulfonic acid;methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate |
InChI |
InChI=1S/C8H14N2O3.CH4O3S/c1-13-8(12)6(9)4-5-2-3-10-7(5)11;1-5(2,3)4/h5-6H,2-4,9H2,1H3,(H,10,11);1H3,(H,2,3,4)/t5-,6-;/m0./s1 |
Clave InChI |
YZRDYMYFEHBEIC-GEMLJDPKSA-N |
SMILES isomérico |
COC(=O)[C@H](C[C@@H]1CCNC1=O)N.CS(=O)(=O)O |
SMILES canónico |
COC(=O)C(CC1CCNC1=O)N.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



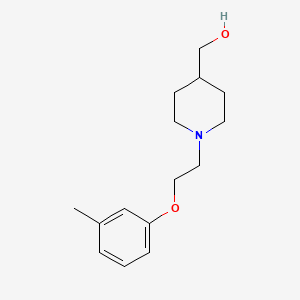
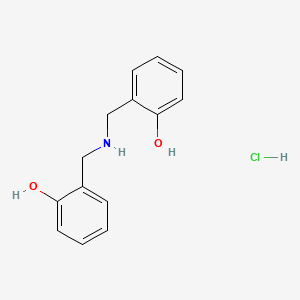
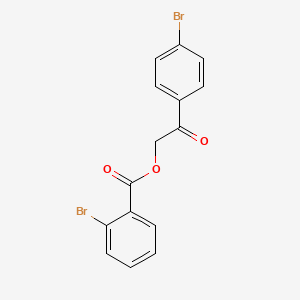
![N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide](/img/structure/B14909861.png)
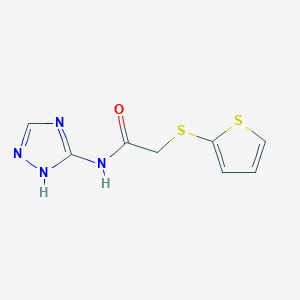
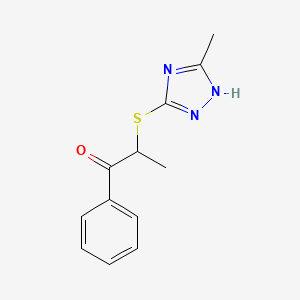
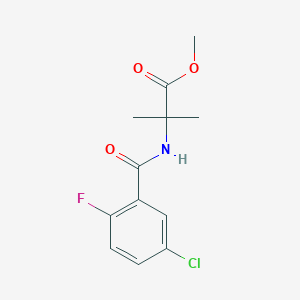
![4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14909883.png)

![n-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-n-methylglycine](/img/structure/B14909892.png)
